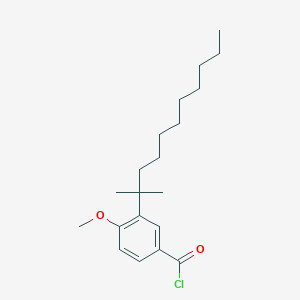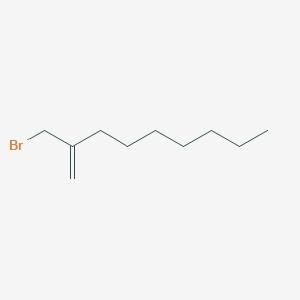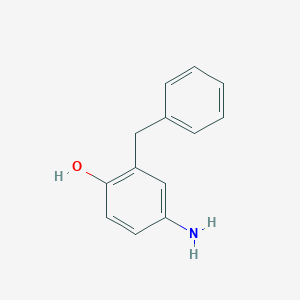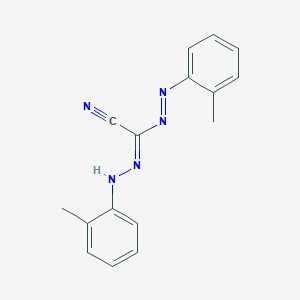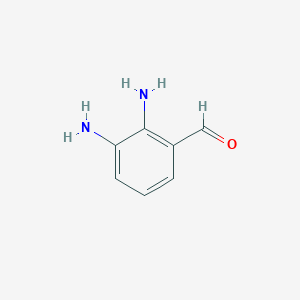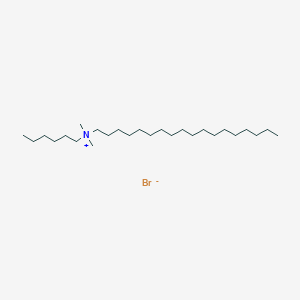![molecular formula C15H10O4 B14321713 5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one CAS No. 107680-50-2](/img/structure/B14321713.png)
5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 5-hydroxy-2-benzofuranone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Scientific Research Applications
5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy groups and phenylmethylidene substituent play a crucial role in its biological activity. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Signal Transduction Modulation: Modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzofuran: A simpler benzofuran derivative with a single hydroxy group.
4-Hydroxybenzofuran: Another benzofuran derivative with a hydroxy group at a different position.
5-Hydroxy-2-benzofuranone: A precursor in the synthesis of the target compound.
Uniqueness
5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one is unique due to the presence of both hydroxy groups and a phenylmethylidene substituent, which confer distinct chemical and biological properties
Properties
CAS No. |
107680-50-2 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2-one |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-13-12-8-11(17)5-6-14(12)19-15(13)18/h1-8,16-17H |
InChI Key |
OBAXSLNBFZJCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)O)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


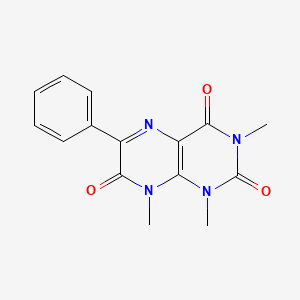
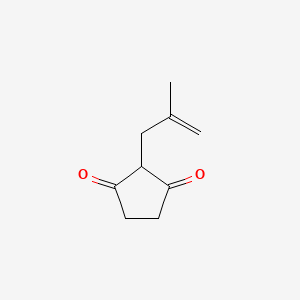
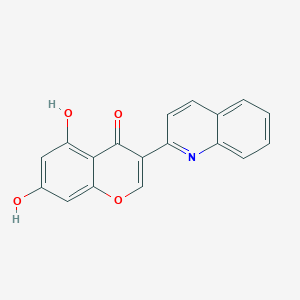
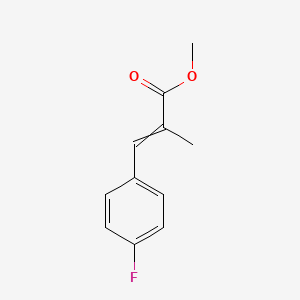
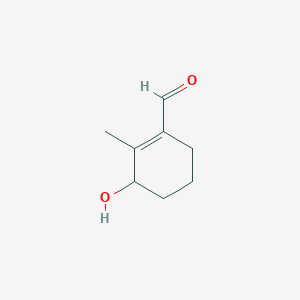
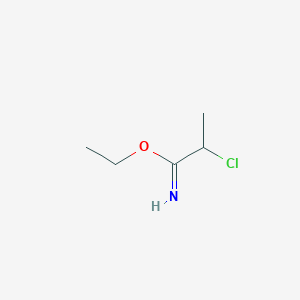
![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)
